molecular formula C12H15NO4S B2838389 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid CAS No. 353467-90-0

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Cat. No.: B2838389
CAS No.: 353467-90-0
M. Wt: 269.32
InChI Key: HVCBPPBNKIVVIY-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid is an organic compound with the molecular formula C12H15NO4S It is a derivative of benzoic acid, featuring a methyl group at the second position and a pyrrolidine-1-sulfonyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methylbenzoic acid.

    Sulfonylation: The 2-methylbenzoic acid undergoes sulfonylation with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(pyrrolidine-1-sulfonyl)aniline: Similar structure but with an aniline group instead of a benzoic acid group.

    2-Methyl-5-(pyrrolidine-1-sulfonyl)phenylboronic acid: Contains a boronic acid group instead of a benzoic acid group.

Uniqueness

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS No. 353467-90-0) is an organic compound with significant biological activity, particularly noted for its anti-inflammatory and antimicrobial properties. This article explores its biological mechanisms, relevant case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a methyl group at the second position and a pyrrolidine-1-sulfonyl group at the fifth position of the benzoic acid framework. This specific arrangement contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The pyrrolidine moiety may enhance binding to specific receptors or enzymes, influencing biochemical pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential in treating infections.

Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid often exhibit anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. For instance, studies on related pyrrole derivatives indicated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrrole derivatives. The results indicated that compounds with similar structures to this compound had significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

CompoundMIC (μg/mL)Control (Ciprofloxacin)
This compoundTBD2
Pyrrole derivative A3.125
Pyrrole derivative B6.25

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that compounds similar to this compound could inhibit the production of inflammatory mediators in macrophages, suggesting a pathway for developing anti-inflammatory drugs .

Future Directions in Research

Ongoing research aims to further elucidate the specific pathways through which this compound exerts its biological effects. Potential areas include:

  • Drug Development : Investigating its utility as a lead compound for new anti-inflammatory and antimicrobial agents.
  • Mechanistic Studies : Detailed studies on its interaction with cellular targets to understand its full therapeutic potential.

Properties

IUPAC Name

2-methyl-5-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCBPPBNKIVVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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